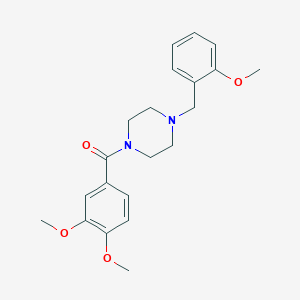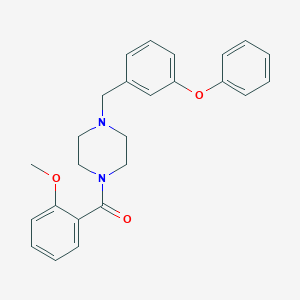
N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as CPCA, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide involves its binding to the TRPV1 channel or dopamine D3 receptor, leading to the inhibition of their activity. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acid, and their activation leads to the sensation of pain and inflammation. This compound has been shown to block the activation of TRPV1 channels by these stimuli, thereby reducing pain and inflammation. Similarly, the dopamine D3 receptor is involved in the regulation of dopamine neurotransmission in the brain, and its inhibition by this compound can affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of TRPV1 channels and dopamine D3 receptors with high selectivity and potency. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of various diseases such as arthritis and neuropathic pain. This compound has also been shown to affect various behavioral processes such as locomotion, reward, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has several advantages for lab experiments, such as its high selectivity and potency for TRPV1 channels and dopamine D3 receptors. It can be used to study the function of these targets in various physiological and pathological conditions. However, this compound also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Careful optimization of the experimental conditions is necessary to overcome these limitations.
Zukünftige Richtungen
There are several future directions for the use of N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide in scientific research. One direction is to develop more potent and selective analogs of this compound that can be used to study the function of TRPV1 channels and dopamine D3 receptors in more detail. Another direction is to investigate the role of TRPV1 channels and dopamine D3 receptors in various diseases and disorders, such as chronic pain, addiction, and psychiatric disorders. Finally, this compound can be used as a starting point for the development of new drugs that target these receptors for therapeutic purposes.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide involves the reaction of 2-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a solvent such as ethanol. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been extensively used in scientific research as a tool for studying the function of various receptors and ion channels in the nervous system. It has been shown to selectively inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. This compound has also been used to study the function of the dopamine D3 receptor, which is implicated in drug addiction and other psychiatric disorders.
Eigenschaften
Molekularformel |
C15H21ClN2O |
|---|---|
Molekulargewicht |
280.79 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C15H21ClN2O/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-5-3-2-4-13(14)16/h2-5,12H,6-11H2,1H3,(H,17,19) |
InChI-Schlüssel |
SUKIMEVKOUQSFD-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
Kanonische SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)

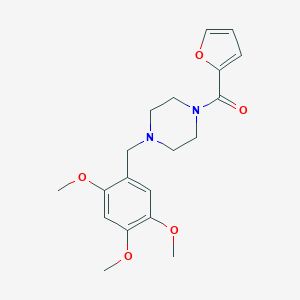
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
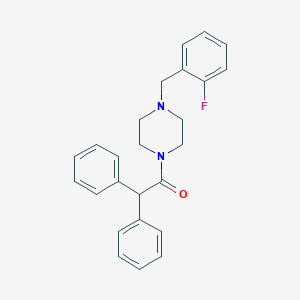
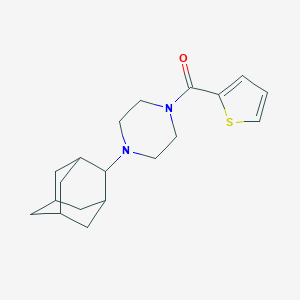
![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)
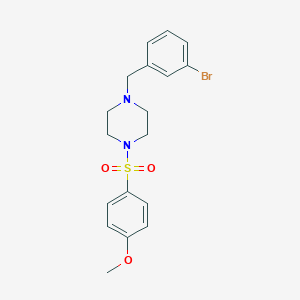
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)
